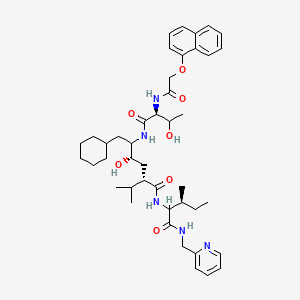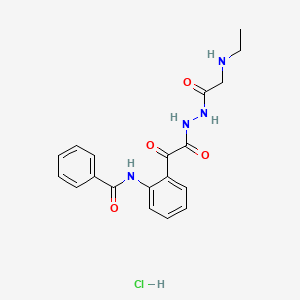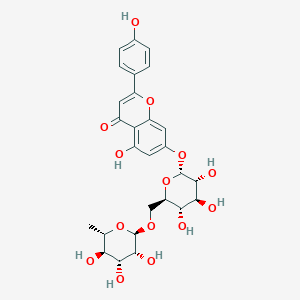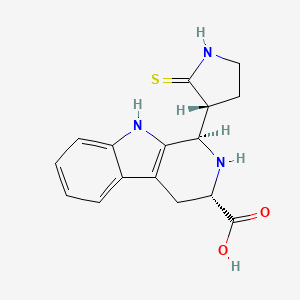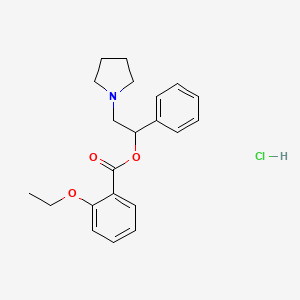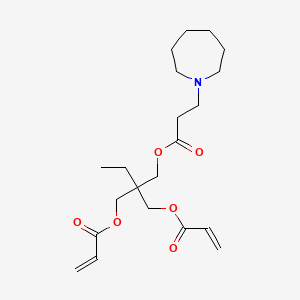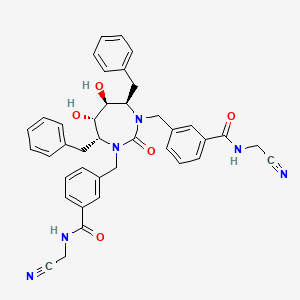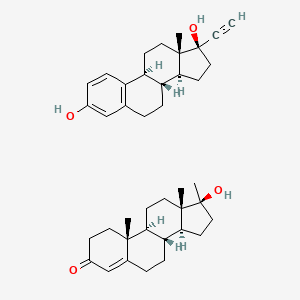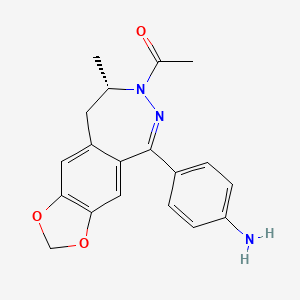
Talampanel, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talampanel, (S)- is a compound that has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. It acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor in the central nervous system .
Vorbereitungsmethoden
The synthesis of Talampanel involves several steps, starting from sassafras oil as a renewable starting material. The synthetic route includes the use of microwave energy to enhance reaction efficiency. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Analyse Chemischer Reaktionen
Talampanel undergoes various chemical reactions, including:
Oxidation: Talampanel can be oxidized under specific conditions, although detailed reagents and conditions are not commonly disclosed.
Reduction: Reduction reactions involving Talampanel are less documented.
Substitution: Substitution reactions can occur, particularly involving the aromatic ring structures within the compound.
Common reagents and conditions for these reactions are typically proprietary and specific to the industrial processes used in its synthesis .
Wissenschaftliche Forschungsanwendungen
Talampanel has been extensively studied for its potential in various scientific research applications:
Chemistry: Used as a tool to study the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its role in neurological processes.
Biology: Investigated for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Explored as a treatment for epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. .
Industry: Utilized in research settings to develop new therapeutic agents targeting neurological disorders.
Wirkmechanismus
Talampanel exerts its effects by acting as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is involved in excitatory neurotransmission in the central nervous system. By inhibiting this receptor, Talampanel reduces excitatory neurotransmission, which can help in conditions characterized by excessive neuronal activity, such as epilepsy .
Vergleich Mit ähnlichen Verbindungen
Talampanel is unique in its specific targeting of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, used in research for its anticonvulsant properties.
Talampanel’s uniqueness lies in its specific binding and inhibitory action on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool in neurological research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
161832-67-3 |
|---|---|
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
JACAAXNEHGBPOQ-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


